molecular formula C19H23N3OS B5801464 N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide

Numéro de catalogue B5801464
Poids moléculaire: 341.5 g/mol
Clé InChI: DDVRHQIPSAMLNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent for various B-cell malignancies.

Mécanisme D'action

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways, such as the PI3K-AKT-mTOR and NF-κB pathways. This results in the induction of apoptosis and inhibition of proliferation in B-cells.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has been shown to induce apoptosis and inhibit proliferation in B-cells in preclinical studies. It has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models. N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has a good safety profile and is well-tolerated in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has several advantages for lab experiments, including its specificity for BTK and its ability to inhibit downstream signaling pathways. However, N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has some limitations, such as its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Orientations Futures

There are several future directions for the development of N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide as a therapeutic agent for B-cell malignancies. These include the optimization of its pharmacokinetic properties, the evaluation of its efficacy and safety in clinical trials, and the exploration of its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors, such as N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide, and to develop strategies to overcome this resistance.

Méthodes De Synthèse

The synthesis of N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide involves several steps, including the reaction of 3-chloroaniline with sodium methylthiolate to form 3-(methylthio)aniline, which is then reacted with 4-bromo-1-phenylpiperazine to form N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide. The final product is obtained by purification through column chromatography.

Applications De Recherche Scientifique

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied for its potential as a therapeutic agent for B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of proliferation in B-cells. N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.

Propriétés

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-24-18-9-5-6-16(14-18)20-19(23)15-21-10-12-22(13-11-21)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVRHQIPSAMLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.